
Tirofiban hydrochloride monohydrate
概要
説明
チロフィバン塩酸塩は、非ST上昇急性冠症候群における血栓症イベントの予防に使用される血小板凝集阻害剤です。 これは血小板糖タンパク質IIb/IIIa受容体の非ペプチド可逆的アンタゴニストであり、血小板凝集を阻害します 。 この化合物は、胸痛、心臓発作、または閉塞した冠動脈の治療のための処置中に一般的に使用されます .
2. 製法
チロフィバン塩酸塩の製法には、いくつかの合成経路と反応条件が含まれます。 ある方法には、以下の手順が含まれます :
- 4-(2-オキソエチル)ピペリジン-1-カルボン酸tert-ブチルエステルをエトキシカルボニルメチレントリフェニルホスフィンと反応させて、中間体を取得します。
- Pd/Cを用いた中間体の触媒的加水素化により、別の中間体を取得します。
- リチウムアルミニウムハイドライドによる中間体の還元。
- 4-メチルベンゼンスルホニルクロリドとの反応により、別の中間体を取得します。
- アルカリ性条件下での置換反応により、最終中間体を取得します。
- 塩酸を用いた保護基の除去により、チロフィバン塩酸塩が生成されます。
準備方法
The preparation of Tirofiban Hydrochloride involves several synthetic routes and reaction conditions. One method includes the following steps :
- Reacting 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine to obtain an intermediate compound.
- Catalytic hydrogenation of the intermediate using Pd/C to obtain another intermediate.
- Reduction of the intermediate by lithium aluminum hydride.
- Reaction with 4-methylbenzenesulfonyl chloride to obtain another intermediate.
- Substitution reaction under alkaline conditions to obtain the final intermediate.
- Removal of the protective group using hydrochloric acid to yield Tirofiban Hydrochloride.
This process is advantageous due to its mild reaction conditions, high yield, and environmental friendliness .
化学反応の分析
Core Synthetic Pathways
Tirofiban hydrochloride monohydrate is synthesized through two primary industrial methods, both involving strategic functional group transformations:
Method 1 (Patent CN104447509A ):
-
Substitution : Conversion of 4-(4-pyridyl)butyryl chloride to 4-(4-pyridyl)butyl iodide.
-
Condensation : Reaction with N-butylsulfonyl-L-tyrosine ethyl ester under basic conditions.
-
Reduction : Catalytic hydrogenation using Raney nickel (Raney [Ni]) under hydrogen pressure (1.30 MPa) to reduce the pyridine ring to piperidine.
-
Salification : Reaction with hydrochloric acid in ethyl acetate to form the hydrochloride salt.
Key Conditions :
Step | Reagents/Solvents | Temperature | Yield |
---|---|---|---|
Reduction | Raney [Ni], H₂ (ethanol) | 60°C | 93.5% |
Salification | HCl (ethyl acetate) | Ambient | 96% |
Method 2 (Patent CN1844099A ):
-
Reduction : 4-(4-pyridyl)butyryl chloride is hydrogenated to 4-(4-piperidyl)butyryl chloride using Pd/C or Raney [Ni].
-
Iodination : Conversion to 4-(4-piperidyl)butyl iodide.
-
Alkylation : Condensation with N-butylsulfonyl-L-tyrosine ethyl ester using NaH in tetrahydrofuran (THF).
-
Hydrolysis and Salification : Acidic hydrolysis followed by HCl treatment in isopropyl acetate.
Advantages :
-
Avoids toxic intermediates (e.g., iodates).
-
Total yield: ~80% (vs. <50% in older methods).
Pyridine-to-Piperidine Reduction
The pyridine ring in intermediate 4-(4-pyridyl)butyryl derivatives undergoes catalytic hydrogenation (H₂, 0.1–5.0 MPa) using Raney [Ni] or Pd/C in ethanol or acetic acid. This step converts the aromatic pyridine into a saturated piperidine ring, critical for biological activity .
Sulfonamide Formation
N-Butylsulfonyl-L-tyrosine ethyl ester is synthesized via sulfonylation of L-tyrosine ethyl ester with butanesulfonyl chloride. This step introduces the sulfonamide group, enabling reversible binding to GP IIb/IIIa receptors .
Salt Formation
The free base of tirofiban is treated with concentrated HCl in aprotic solvents (e.g., ethyl acetate or isopropyl acetate) to yield the crystalline monohydrate hydrochloride salt. The process ensures high purity (>96%) and stability .
Comparative Analysis of Synthetic Routes
Structural and Reaction Data
-
Key Functional Groups :
-
Piperidine ring (reduced from pyridine).
-
Sulfonamide (-SO₂N-).
-
Carboxylic acid (-COOH).
-
Stability and Degradation
Tirofiban hydrochloride is stable under acidic conditions but hydrolyzes in alkaline media. Degradation pathways include:
科学的研究の応用
Pharmacological Properties
Tirofiban works by inhibiting platelet aggregation through reversible blockade of the GP IIb/IIIa receptor, which is crucial for fibrinogen binding and platelet activation. This mechanism significantly reduces thrombus formation, making tirofiban valuable in various cardiovascular conditions.
Key Characteristics
- Molecular Formula : C22H36N2O5S·HCl·H2O
- Molecular Weight : 495.08 g/mol
- Administration : Intravenous infusion
- Half-Life : Approximately 2 hours
- Return to Baseline Function : Platelet function normalizes within 8 hours post-infusion cessation .
Acute Coronary Syndromes (ACS)
Tirofiban is commonly used in patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI). It is administered as an adjunct to heparin and aspirin to prevent early myocardial infarction and improve outcomes during PCI procedures.
Percutaneous Coronary Intervention (PCI)
In the context of PCI, tirofiban has been shown to enhance procedural success rates. Studies indicate that its use leads to better outcomes in terms of reduced myocardial damage and improved survival rates post-procedure .
Research Findings
Numerous studies have evaluated the efficacy and safety of tirofiban in various clinical settings. Below are summarized findings from significant research:
Meta-Analysis on Tirofiban during Intravenous Thrombolysis
A meta-analysis involving seven studies with 1,176 patients assessed the impact of tirofiban during intravenous thrombolysis (IVT) for acute ischemic stroke (AIS). Key results included:
- Recanalization Rate : 87.8% in the tirofiban group versus 83.2% in controls, with no statistically significant difference (OR = 1.19).
- Postoperative Re-Occlusion Rate : Significantly lower in the tirofiban group (OR = 0.36).
- Mortality within Three Months : Reduced in the tirofiban group (OR = 0.54) .
Efficacy Data Table
Study Type | Sample Size | Recanalization Rate | Mortality Rate | Postoperative Re-Occlusion |
---|---|---|---|---|
Meta-Analysis | 1,176 patients | 87.8% (tirofiban) vs. 83.2% (control) | Reduced in tirofiban group (OR = 0.54) | Lower in tirofiban group (OR = 0.36) |
Randomized Controlled Trials | Various | Not statistically significant differences noted | No excess mortality compared to heparin alone | N/A |
Safety Profile
Tirofiban is generally well-tolerated; however, it is essential to monitor for potential bleeding complications, particularly in patients with a history of bleeding disorders or those on anticoagulant therapy. The incidence of severe intracranial hemorrhage (sICH) was not significantly different between groups receiving tirofiban and those who did not during thrombolysis procedures .
Case Study 1: Tirofiban in Acute Ischemic Stroke
A study evaluated the safety and efficacy of sequential tirofiban infusions combined with endovascular therapy for AIS. Results demonstrated improved functional outcomes when using a loading dose followed by maintenance doses compared to single-dose administration .
Case Study 2: Tirofiban during PCI
In a cohort study involving patients undergoing PCI, those treated with tirofiban showed significantly lower rates of adverse cardiac events compared to those receiving standard treatment without tirofiban .
作用機序
チロフィバン塩酸塩は、血小板の表面にある糖タンパク質IIb/IIIa受容体を阻害することによって作用します 。この受容体は、血小板凝集と血栓形成において重要な役割を果たします。 この受容体を遮断することにより、チロフィバン塩酸塩は血栓の形成を防ぎます 。 投与後10分以内に、血小板凝集の90%以上を阻害します .
6. 類似の化合物との比較
チロフィバン塩酸塩は、糖タンパク質IIb/IIIa受容体に対する高い親和性と可逆的阻害により、独特です 。類似の化合物には、以下が含まれます。
エピチフィバチド: 同様の作用機序を持つ、別の糖タンパク質IIb/IIIa阻害剤。
アブシキシマブ: 糖タンパク質IIb/IIIa受容体を標的とするモノクローナル抗体ですが、構造が異なり、作用時間が長くなっています。
類似化合物との比較
Tirofiban Hydrochloride is unique due to its high affinity and reversible inhibition of the glycoprotein IIb/IIIa receptor . Similar compounds include:
Eptifibatide: Another glycoprotein IIb/IIIa inhibitor with a similar mechanism of action.
Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a different structure and longer duration of action.
Tirofiban Hydrochloride stands out due to its rapid onset and short half-life, making it suitable for acute settings .
生物活性
Tirofiban hydrochloride monohydrate is a synthetic, non-peptide antagonist of the glycoprotein IIb/IIIa receptor, primarily used as an antiplatelet agent in clinical settings. It plays a critical role in preventing platelet aggregation, which is essential during acute coronary syndromes and various interventional procedures. This article explores the biological activity of tirofiban, focusing on its mechanisms, efficacy, safety profiles, and relevant case studies.
- Molecular Formula : C22H36N2O5S- HCl- H2O
- Molecular Weight : 495.08 g/mol
- Appearance : White to off-white powder
- pH Range : 5.5 to 6.5
Tirofiban acts as a reversible antagonist of fibrinogen binding to the GP IIb/IIIa receptor, which is crucial for platelet aggregation during thrombus formation .
Tirofiban exerts its effects by competitively inhibiting the GP IIb/IIIa receptors on platelets. This inhibition prevents fibrinogen and other ligands from binding, thereby blocking the final common pathway in platelet aggregation. The administration of tirofiban leads to a significant reduction in platelet aggregation, achieving over 90% inhibition within 30 minutes of intravenous infusion .
Pharmacokinetics
- Half-Life : Approximately 2 hours
- Administration : Intravenous infusion
- Dose-Dependent Effects : Inhibition of platelet aggregation is dose-dependent and reversible upon cessation of the infusion .
Case Studies and Meta-Analyses
A comprehensive meta-analysis evaluated the safety and efficacy of tirofiban during intravenous thrombolysis (IVT) for patients with acute ischemic stroke. Key findings include:
- Functional Outcomes : In a pooled analysis of five studies, there was no statistically significant difference in favorable functional outcomes at three months between tirofiban (49.6%) and non-tirofiban groups (49.7%) (OR = 1.13, p = 0.47) .
- Recanalization Rates : The recanalization rate was higher in the tirofiban group (87.8%) compared to the non-tirofiban group (83.2%), though this was not statistically significant (OR = 1.19, p = 0.53) .
- Symptomatic Intracerebral Hemorrhage (sICH) : The incidence of sICH was similar between groups (9.8% for tirofiban vs. 9.7% for non-tirofiban), indicating no increased risk associated with tirofiban use (OR = 0.97, p = 0.89) .
Table of Efficacy Outcomes
Outcome Measure | Tirofiban Group (%) | Non-Tirofiban Group (%) | Odds Ratio (OR) | p-value |
---|---|---|---|---|
Favorable Functional Outcome | 49.6 | 49.7 | 1.13 | 0.47 |
Recanalization Rate | 87.8 | 83.2 | 1.19 | 0.53 |
sICH Incidence | 9.8 | 9.7 | 0.97 | 0.89 |
Safety Profile
The safety profile of tirofiban has been extensively studied, particularly in high-risk populations undergoing percutaneous coronary interventions or acute coronary syndrome treatments:
- Adverse Events : The most common adverse events include bleeding complications, particularly at access sites.
- Mortality Rates : A meta-analysis indicated lower mortality rates at three months for patients receiving tirofiban compared to those who did not receive it (OR = 0.58, p = 0.03) .
Table of Safety Outcomes
Safety Measure | Tirofiban Group (%) | Non-Tirofiban Group (%) | Odds Ratio (OR) | p-value |
---|---|---|---|---|
Mortality Rate | Lower | Higher | 0.58 | 0.03 |
sICH Rate | 9.8 | 9.7 | - | - |
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for Tirofiban hydrochloride monohydrate to ensure stability in research settings?
- Methodological Answer: this compound should be stored at -25°C to -15°C to maintain stability for up to 3 years. Stability studies demonstrate degradation under heat (>40°C), light exposure, and oxidative conditions, necessitating inert atmosphere storage for long-term preservation. Lyophilized forms should be protected from humidity .
Q. How does this compound inhibit platelet aggregation at the molecular level?
- Methodological Answer: As a non-peptide reversible antagonist, it selectively binds to the glycoprotein (GP) IIb/IIIa integrin receptor on platelets, blocking fibrinogen binding and subsequent cross-linking of activated platelets. This mechanism is validated using platelet-rich plasma (PRP) aggregation assays with agonists like ADP or thrombin .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodological Answer: Reverse-phase HPLC with a Zorbax SB C18 column (4.6 × 150 mm, 5 µm) using 0.1 M phosphate buffer (pH 3)-acetonitrile (70:30 v/v) at 1 mL/min flow rate. Detection at 227 nm ensures specificity for Tirofiban, with a linear range of 10–250 µg/mL and LOD of 1.76 µg/mL. Complementary mass spectrometry (MS) can confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in platelet inhibition efficacy data across experimental models?
- Methodological Answer: Standardize PRP preparation (e.g., centrifugation speed, anticoagulant type) and agonist concentrations (e.g., 20 µM ADP). Cross-validate findings using flow cytometry to quantify receptor occupancy and correlate with clinical data from ex vivo thrombus formation assays. Adjust for interspecies variability in GPIIb/IIIa receptor affinity .
Q. What methodological considerations are critical when developing stability-indicating HPLC methods for Tirofiban in the presence of process impurities?
- Methodological Answer: Optimize mobile phase composition (e.g., 0.1 M phosphate buffer pH 3-acetonitrile, 72:28 v/v) to separate Tirofiban from tyrosine impurities and degradation products. Validate forced degradation studies under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions. Ensure resolution factor >2 between peaks and precision (%RSD <2%) across triplicate runs .
Q. What strategies ensure batch-to-batch consistency in Tirofiban synthesis for pharmacological studies?
- Methodological Answer: Monitor critical synthesis intermediates (e.g., N-(butylsulfonyl)-L-tyrosine derivatives) via NMR and chiral chromatography to confirm stereochemical purity. Implement impurity profiling using pharmacopeial standards (e.g., USP/EP guidelines) for residual solvents and related substances. Validate synthesis protocols with ≥98% purity thresholds .
Q. How can researchers optimize in vivo models to evaluate Tirofiban’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer: Use radiolabeled Tirofiban (e.g., ³H or ¹⁴C isotopes) in rodent models to track plasma half-life and tissue distribution. Corrogate PK data with ex vivo platelet inhibition assays at timed intervals. Adjust dosing regimens based on species-specific clearance rates and protein binding profiles .
Q. Data Contradiction & Reproducibility
Q. How should researchers address variability in reported IC₅₀ values for Tirofiban across studies?
- Methodological Answer: Standardize assay conditions: Use human PRP from donors not taking antiplatelet medications, control platelet counts (150–400 × 10³/µL), and calibrate agonists (e.g., 5 µM ADP). Report IC₅₀ as mean ± SEM from ≥3 independent experiments. Discrepancies may arise from differences in receptor density or buffer ionic strength .
Q. What experimental controls are essential to ensure reproducibility in Tirofiban’s stability studies?
- Methodological Answer: Include positive controls (e.g., tyrosine spiking) and negative controls (unexposed samples) in degradation studies. Validate HPLC column performance with system suitability tests (e.g., tailing factor <2, theoretical plates >2000). Document environmental conditions (temperature, humidity) during stress testing .
特性
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2/t21-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAAPJPFZPHHBC-FGJQBABTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048635 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150915-40-5 | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150915-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tirofiban hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150915405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tirofiban hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIROFIBAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H925F8O5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。